
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as brominated pyridine derivatives and trifluoroethylamine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological target. Generally, dihydropyridines interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one: can be compared with other dihydropyridines such as nifedipine, amlodipine, and nicardipine.
Uniqueness: The presence of the trifluoroethyl group and bromine atom might confer unique properties, such as increased lipophilicity or specific biological activity.
Highlighting Uniqueness
Trifluoroethyl Group: This group can enhance the compound’s metabolic stability and bioavailability.
Bromine Atom: The bromine atom can participate in halogen bonding, potentially affecting the compound’s interaction with biological targets.
Properties
Molecular Formula |
C7H6BrF3N2O |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2,2,2-trifluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H6BrF3N2O/c8-4-1-13(3-7(9,10)11)2-5(12)6(4)14/h1-2H,3,12H2 |
InChI Key |
IRCXCVIPOJXNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(F)(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


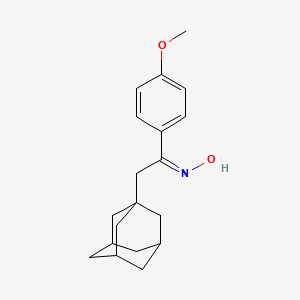
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
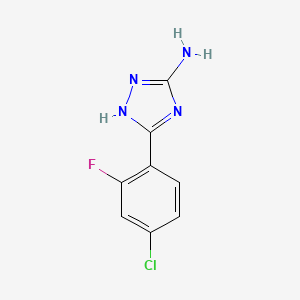
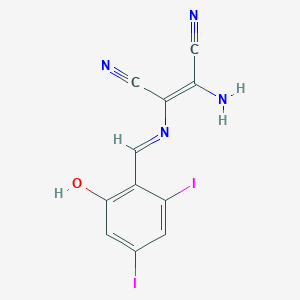
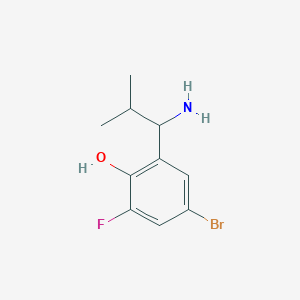
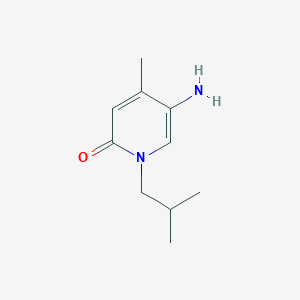
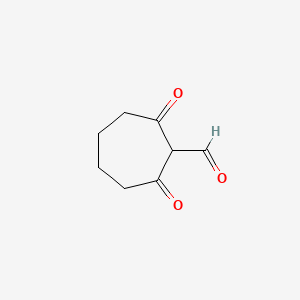

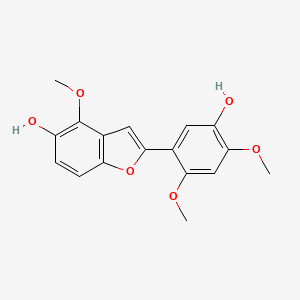
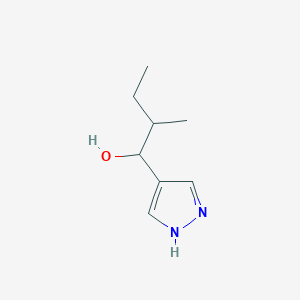
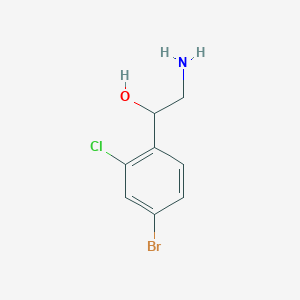

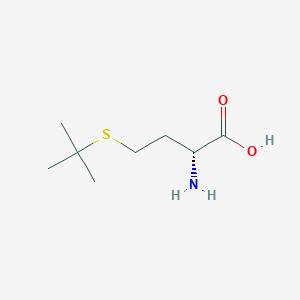
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
